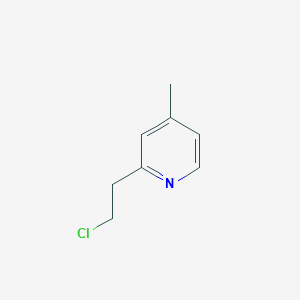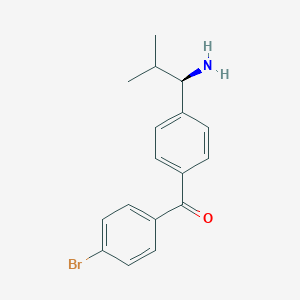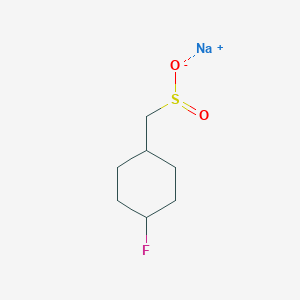![molecular formula C19H13NO B13124830 2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
2,5-Diphenylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to an oxazole ring, with phenyl groups attached at the 2 and 5 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with benzaldehyde derivatives. One common method is the cyclization of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diphenylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,5-Diphenylbenzo[d]oxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzoxazole: Similar structure but with only one phenyl group.
2,6-Diphenylbenzo[d]oxazole: Similar structure with phenyl groups at the 2 and 6 positions.
Benzobisoxazole: Contains two oxazole rings fused to a benzene ring.
Uniqueness: 2,5-Diphenylbenzo[d]oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of phenyl groups at the 2 and 5 positions can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H13NO |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2,5-diphenyl-1,3-benzoxazole |
InChI |
InChI=1S/C19H13NO/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)20-19(21-18)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
ZGTVPPJHDVQXEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



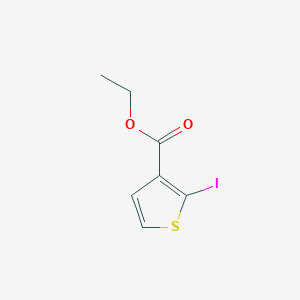
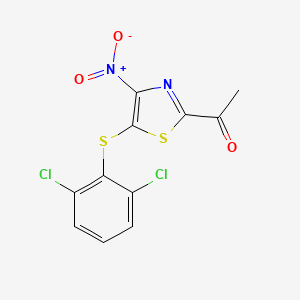
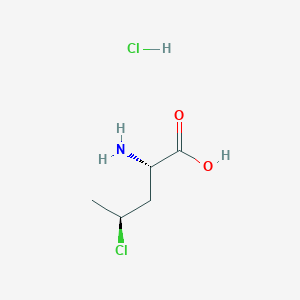
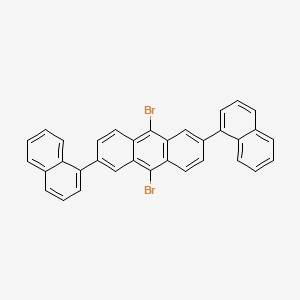
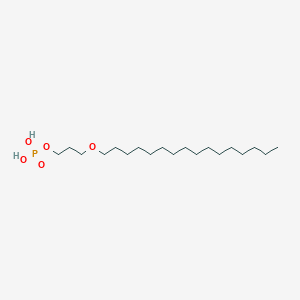
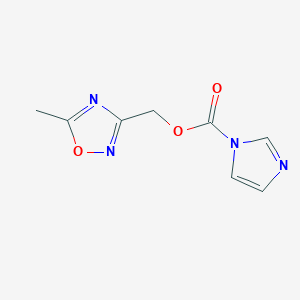
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
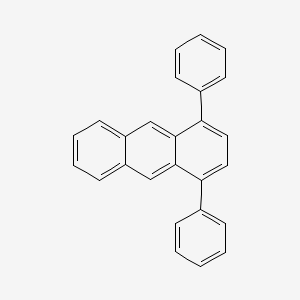
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)

